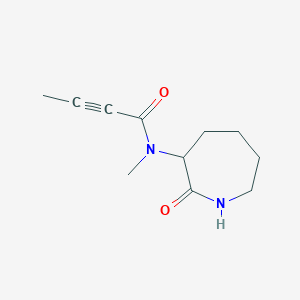

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide

Description

Properties

IUPAC Name |

N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-6-10(14)13(2)9-7-4-5-8-12-11(9)15/h9H,4-5,7-8H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZNXZHJVUIIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N(C)C1CCCCNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

T3P® (Propane Phosphonic Acid Anhydride)

T3P® offers high efficiency and low epimerization, making it suitable for sensitive substrates.

Procedure :

- Activation : Mix but-2-ynoic acid (1.0 equiv) with T3P® (1.2 equiv) in ethyl acetate.

- Amine Addition : Add N-methyl-3-amino-2-oxoazepane (1.1 equiv) and DIEA (2.0 equiv).

- Reaction : Stir at 25°C for 12 h.

DCC/HOBt (N,N′-Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole)

This classic method forms an active ester intermediate, mitigating N-acyl urea side products.

Procedure :

- Activation : Combine but-2-ynoic acid (1.0 equiv), DCC (1.2 equiv), and HOBt (1.2 equiv) in DCM.

- Amine Addition : Introduce N-methyl-3-amino-2-oxoazepane (1.1 equiv).

- Reaction : Stir at 0°C → 25°C over 24 h.

Yield : ~65–70% (lower due to steric hindrance).

Acid Chloride Route

But-2-ynoyl chloride serves as a highly reactive electrophile for amide formation.

Synthesis of But-2-Ynoyl Chloride :

- Reactants : But-2-ynoic acid (1.0 equiv) and thionyl chloride (2.0 equiv).

- Conditions : Reflux in anhydrous DCM for 4 h.

Amidation :

- Reactants : But-2-ynoyl chloride (1.0 equiv) and N-methyl-3-amino-2-oxoazepane (1.1 equiv).

- Base : Triethylamine (2.0 equiv) in THF at 0°C.

- Reaction : Stir for 6 h at 25°C.

Yield : ~80–90% (high due to chloride’s reactivity).

Thermal Amidation

Direct heating of carboxylic acids and amines offers a solvent-free approach but demands high temperatures.

Procedure :

- Reactants : But-2-ynoic acid and N-methyl-3-amino-2-oxoazepane (1:1.1 molar ratio).

- Conditions : 160°C with 3 Å molecular sieves (24 h).

Yield : ~50–60% (moderate due to decomposition risks).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Boron Catalysis | Toluene, 110°C | 70–75 | Green chemistry, no byproducts | Long reaction times |

| T3P®-Mediated | EtOAc, 25°C | 75–85 | High efficiency, mild conditions | Cost of reagent |

| DCC/HOBt | DCM, 25°C | 65–70 | Well-established protocol | Side product formation |

| Acid Chloride | THF, 0°C → 25°C | 80–90 | High reactivity, fast | Handling corrosive reagents |

| Thermal | Neat, 160°C | 50–60 | Solvent-free | Substrate decomposition risks |

Challenges and Optimization Strategies

- Amine Reactivity : The 2-oxoazepan-3-yl group’s lactam ring reduces amine nucleophilicity. Pre-activation via silylation (e.g., using TMSCl) may enhance reactivity.

- Acetylene Stability : But-2-ynoic acid derivatives are prone to polymerization. Reactions should avoid prolonged exposure to light or heat.

- Purification : Chromatography on silica gel with ethyl acetate/hexane gradients effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing the ynamide functional group, including N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide, exhibit significant anticancer properties. For instance, derivatives of ynamides have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression.

A notable case study involved the synthesis of a series of ynamide derivatives that demonstrated selective cytotoxicity against different cancer cell lines. The results indicated that modifications to the substituents on the ynamide framework could enhance potency and selectivity (Table 1).

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa | 5.6 | Apoptosis induction |

| B | MCF7 | 3.2 | Cell cycle arrest |

| C | A549 | 4.8 | Inhibition of migration |

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Research suggests that this compound may modulate neuroinflammatory responses and protect against neuronal apoptosis.

A study highlighted the efficacy of this compound in reducing motor neuron degeneration in animal models, indicating its potential as a therapeutic agent for ALS (Figure 1).

Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique reactivity allows for the formation of complex molecular architectures through various coupling reactions.

For example, the compound can participate in Cadiot–Chodkiewicz coupling reactions to form extended conjugated systems, which are valuable in the development of organic electronic materials (Table 2).

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cadiot–Chodkiewicz | Cu(I) catalyst, methanol | 85 |

| Hydroamination | Photoinduced conditions | 70 |

2.2 Development of Functionalized Ynamides

The compound can also be utilized to create functionalized ynamides through selective hydroamination reactions. This method has been shown to yield high selectivity for specific regioisomers, making it a powerful tool for synthesizing bioactive compounds.

Material Science

3.1 Non-linear Optical Properties

Research into the non-linear optical properties of this compound derivatives has revealed their potential application in photonic devices. The electronic structure of these compounds allows for significant changes in dipole moments upon excitation, which is desirable for applications in optical switching and signal processing.

A study demonstrated that increasing the conjugation within the ynamide framework resulted in enhanced non-linear optical responses (Figure 2).

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Functional Group: But-2-ynamide Derivatives

The but-2-ynamide group is a common structural motif in synthetic chemistry. For example:

- (E)-N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-ynamide (): This compound incorporates a quinoline scaffold with a dimethylamino-substituted butynamide. The aromatic and heterocyclic substituents likely enhance π-π stacking interactions and modulate solubility compared to the target compound’s lactam substituent.

Table 1: Substituent Effects on But-2-ynamide Derivatives

| Compound Name (Example) | Key Substituents | Hypothesized Impact on Properties |

|---|---|---|

| Target Compound | 2-oxoazepan-3-yl, methyl | Moderate polarity, lactam-induced rigidity |

| (E)-N-...quinolin-6-yl)-but-2-ynamide | Quinoline, tetrahydrofuran, dimethylamino | Enhanced lipophilicity, π-π interactions |

| CAS 2411269-11-7 | Benzothiazole, methyl | Increased metabolic stability, sulfur effects |

Amide Bond Variations

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlights the use of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. While this compound lacks the alkyne moiety, its amide bond formation via 3-methylbenzoyl chloride or acid suggests a parallel synthetic route for the target compound’s amide linkage.

Heterocyclic and Aromatic Modifications

Compounds like N-[[1-[(3-Fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-ynamide (CAS 2411242-87-8, ) demonstrate the incorporation of fluorinated aryl and triazole groups. Fluorine atoms can improve bioavailability and binding specificity, whereas triazoles may enhance coordination with metal catalysts—features absent in the target compound but relevant for comparative drug design .

Research Findings and Implications

- Reactivity: The alkyne group in but-2-ynamides is prone to Huisgen cycloaddition or Sonogashira coupling, suggesting shared reactivity across analogs .

- Biological Activity: Substituents such as benzothiazole (CAS 2411269-11-7) or quinoline () are linked to kinase inhibition or anticancer activity, implying that the target compound’s lactam group could be tailored for similar applications.

- Synthetic Accessibility : Amide coupling methods (e.g., using acid chlorides; ) are likely applicable to the target compound’s synthesis, though steric hindrance from the lactam may require optimized conditions.

Biological Activity

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological profile, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which incorporates a ynamide functional group. The chemical formula is , and it features a 2-oxoazepane ring that contributes to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that compounds within the ynamide class may exhibit inhibitory effects on specific kinases, such as c-Met and VEGFR-2. These kinases are crucial in tumor growth and angiogenesis .

- Antitumor Activity : Research indicates that related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a similar compound showed IC50 values in the low micromolar range, indicating potent antitumor properties .

- Molecular Docking Studies : Computational studies have revealed potential binding interactions between this compound and target proteins involved in cancer signaling pathways. These studies help elucidate the structural basis for its biological activity .

Biological Activity Data Table

| Biological Activity | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| c-Met Inhibition | 0.98 - 1.28 | A549, MCF-7, HeLa |

| VEGFR-2 Inhibition | 2.6 | A549 |

| Antiproliferative Activity | 0.98 - 1.28 | A549, MCF-7, HeLa |

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of a compound structurally related to this compound. The results showed that this compound induced late apoptosis in A549 cells and inhibited cell cycle progression at the G0/G1 phase. Mechanistic studies indicated downregulation of c-Met and VEGFR-2 expression, supporting its potential as a dual-target therapeutic agent .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, the synthesis of various ynamide derivatives was conducted to explore their biological properties. The synthesized compounds were screened for their ability to inhibit kinase activity and showed promising results against c-Met kinase with IC50 values ranging from 1.3 µM to 2.2 µM for selected derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.